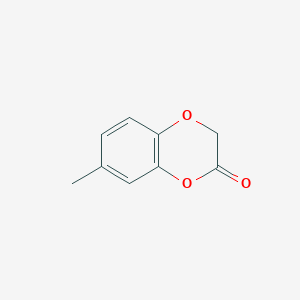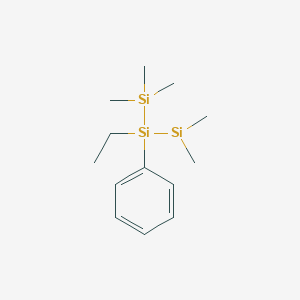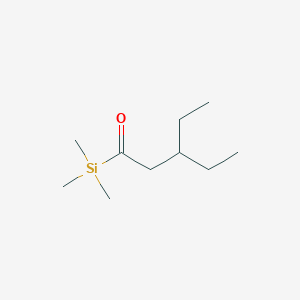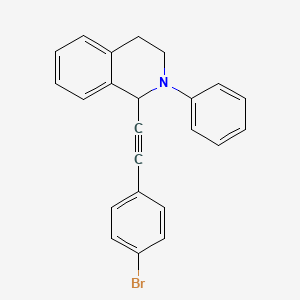![molecular formula C13H13F3O3 B14206004 Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate CAS No. 820963-26-6](/img/structure/B14206004.png)
Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate is an organic compound with the molecular formula C13H13F3O3 It is a derivative of propanoic acid and contains a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate typically involves the esterification of 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoic acid.
Reduction: Formation of 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The acetyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(trifluoromethyl)phenylacetate
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Uniqueness
Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate is unique due to the presence of both an acetyl group and a trifluoromethyl group, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
820963-26-6 |
|---|---|
Formule moléculaire |
C13H13F3O3 |
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C13H13F3O3/c1-8(17)11-5-4-10(13(14,15)16)7-9(11)3-6-12(18)19-2/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
JRMOHMVPOKDZFE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)






![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)

![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
